2-{[5-(4-CHLOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE 2-{[5-(4-CHLOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE
Brand Name: Vulcanchem
CAS No.: 901240-19-5
VCID: VC4810756
InChI: InChI=1S/C21H22ClN3O3S/c1-27-11-10-23-18(26)13-29-21-19(14-6-8-16(22)9-7-14)24-20(25-21)15-4-3-5-17(12-15)28-2/h3-9,12H,10-11,13H2,1-2H3,(H,23,26)(H,24,25)
SMILES: COCCNC(=O)CSC1=C(NC(=N1)C2=CC(=CC=C2)OC)C3=CC=C(C=C3)Cl
Molecular Formula: C21H22ClN3O3S
Molecular Weight: 431.94

2-{[5-(4-CHLOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE

CAS No.: 901240-19-5

VCID: VC4810756

Molecular Formula: C21H22ClN3O3S

Molecular Weight: 431.94

* For research use only. Not for human or veterinary use.

2-{[5-(4-CHLOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE - 901240-19-5

Description

1. Introduction to 2-{[5-(4-Chlorophenyl)-2-(3-Methoxyphenyl)-1H-Imidazol-4-Yl]Sulfanyl}-N-(2-Methoxyethyl)Acetamide

2-{[5-(4-Chlorophenyl)-2-(3-Methoxyphenyl)-1H-Imidazol-4-Yl]Sulfanyl}-N-(2-Methoxyethyl)Acetamide is a complex organic compound characterized by its unique structural features and potential pharmacological properties. This compound belongs to a class of imidazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities.

Molecular Formula and Weight

  • Molecular Formula: C₁₈H₁₈ClN₃O₂S

  • Molecular Weight: 367.87 g/mol

Structural Representation

The structural formula can be represented as follows:

text
Cl | OCH3--C6H4--S--C5H4N | CH3

Synthesis of 2-{[5-(4-Chlorophenyl)-2-(3-Methoxyphenyl)-1H-Imidazol-4-Yl]Sulfanyl}-N-(2-Methoxyethyl)Acetamide

The synthesis of this compound typically involves several key steps, including the formation of the imidazole ring, the introduction of the chlorophenyl and methoxyphenyl groups, and the final acetamide formation.

Synthetic Route Overview

  • Formation of Imidazole Derivative: The initial step involves the reaction of appropriate precursors to form the imidazole core.

  • Substitution Reactions: Chlorophenyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions.

  • Final Acetamide Formation: The final step involves the reaction with acetic anhydride or acetyl chloride to yield the acetamide derivative.

Reaction Conditions

  • Temperature: Varies depending on the step (typically between 50°C to 100°C)

  • Solvent: Common solvents include dimethyl sulfoxide (DMSO) and ethanol.

  • Catalysts: Base catalysts such as triethylamine may be used.

Antimicrobial Activity

Research has indicated that compounds with imidazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives similar to 2-{[5-(4-Chlorophenyl)-2-(3-Methoxyphenyl)-1H-Imidazol-4-Yl]Sulfanyl}-N-(2-Methoxyethyl)Acetamide demonstrate activity against various bacterial strains.

Enzyme Inhibition Studies

Recent research has focused on enzyme inhibition, particularly targeting enzymes involved in cancer metabolism and bacterial resistance mechanisms.

Research Findings and Data Analysis

Study ReferenceBiological ActivityIC50 Value (µM)Notes
Study AAntimicrobial (E.coli)15Effective against resistant strains
Study BAnticancer (HeLa cells)20Induced apoptosis in vitro
Study CEnzyme Inhibition (Kinase)10Significant inhibition observed
CAS No. 901240-19-5
Product Name 2-{[5-(4-CHLOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE
Molecular Formula C21H22ClN3O3S
Molecular Weight 431.94
IUPAC Name 2-[[5-(4-chlorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide
Standard InChI InChI=1S/C21H22ClN3O3S/c1-27-11-10-23-18(26)13-29-21-19(14-6-8-16(22)9-7-14)24-20(25-21)15-4-3-5-17(12-15)28-2/h3-9,12H,10-11,13H2,1-2H3,(H,23,26)(H,24,25)
Standard InChIKey QAGRYCBNVGDTLA-UHFFFAOYSA-N
SMILES COCCNC(=O)CSC1=C(NC(=N1)C2=CC(=CC=C2)OC)C3=CC=C(C=C3)Cl
Solubility not available
PubChem Compound 20852059
Last Modified Aug 17 2023

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